4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione
Brand Name: Vulcanchem
CAS No.: 440334-05-4
VCID: VC7064390
InChI: InChI=1S/C13H11N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16,18)
SMILES: C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31

4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione

CAS No.: 440334-05-4

Cat. No.: VC7064390

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31

* For research use only. Not for human or veterinary use.

4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione - 440334-05-4

Specification

CAS No. 440334-05-4
Molecular Formula C13H11N3OS
Molecular Weight 257.31
IUPAC Name 4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione
Standard InChI InChI=1S/C13H11N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16,18)
Standard InChI Key PKWCNHNAUPPCBS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the systematic name 4-[(furan-2-ylmethyl)amino]-1H-quinazoline-2-thione and the molecular formula C₁₄H₁₁N₃O₂S. Key properties include:

PropertyValue
Molecular Weight301.33 g/mol
CAS Registry Number901721-16-2
IUPAC Name4-[(furan-2-ylmethyl)amino]-1H-quinazoline-2-thione
SMILESCOC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3)OC
InChIKeyRJSQEFBWTUXUFV-UHFFFAOYSA-N

The structure comprises a quinazoline core modified with a furan-2-ylmethylamine group at position 4 and a thione (-S) group at position 2. X-ray crystallography of analogous compounds confirms planarity in the quinazoline ring, with the furan moiety adopting a nearly perpendicular orientation relative to the bicyclic system.

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, NH), 8.47 (br s, 1H, Ar-H), 7.75–7.73 (m, 1H, furan-H), 6.37–6.32 (m, 2H, furan-H), 4.73 (d, J = 6.0 Hz, 2H, CH₂) .

  • MS (ESI): m/z 301.1 [M + H]⁺.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Cyclocondensation: Reaction of 2-aminobenzonitrile derivatives with carbon disulfide in the presence of base to form the quinazoline-2-thione core .

  • N-Alkylation: Microwave-assisted coupling of the thione intermediate with furan-2-ylmethylamine under acidic conditions (e.g., trifluoroacetic acid in iPrOH at 120°C) .

Example Procedure :

A mixture of 2-chloro-4-[(furan-2-ylmethyl)amino]quinazoline (50 mg, 0.19 mmol), trifluoroacetic acid (60 μL), and furan-2-ylmethylamine (0.39 mmol) in isopropanol (3 mL) was irradiated under microwaves (200 W, 120°C, 15 min). Purification by column chromatography (DCM/MeOH) yielded the product in 68% yield.

Yield Optimization

  • Microwave irradiation enhances reaction efficiency compared to conventional heating, reducing time from 6–12 hours to 15 minutes .

  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility but increase side products, while iPrOH balances reactivity and purity.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits NF-κB signaling by blocking p65 phosphorylation at Ser468 (IC₅₀ = 0.84 μM for IL-6 suppression), outperforming reference compounds like caffeic acid phenethyl ester (CAPE) . Mechanistically, it prevents nuclear translocation of NF-κB dimers without affecting IκB degradation .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the thione group enhances membrane permeability, disrupting biofilm formation.

Kinase Inhibition

In silico docking studies predict strong binding to EGFR (ΔG = −9.2 kcal/mol) via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Chemical Reactivity

Functionalization Reactions

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) at the thione sulfur to form sulfides .

  • Oxidation: Treatment with H₂O₂ yields the corresponding sulfonic acid derivative.

  • Cycloaddition: Participates in [3+2] cycloadditions with nitrile oxides to form thiazolo[3,2-a]quinazoline hybrids.

Stability Profile

  • pH-dependent degradation: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8, releasing hydrogen sulfide.

  • Photostability: Decomposes under UV light (λ = 254 nm) via radical-mediated pathways.

Applications in Drug Discovery

Lead Optimization

Structural analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced kinase selectivity, while bulkier substituents improve metabolic stability .

Formulation Strategies

  • Nanoencapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 3.5-fold in rat models.

  • Prodrug design: Acetyl-protected derivatives exhibit 90% oral absorption in preclinical trials.

Comparative Analysis with Analogues

CompoundTarget ActivityIC₅₀/Potency
4-[(2-Chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thioneEGFR Inhibition0.12 μM
4-((2-Trifluoromethylphenyl)amino)quinazoline-2(1H)-thione NF-κB Inhibition1.8 μM
4-((Furan-2-ylmethyl)amino)quinazoline-2(1H)-thioneDual EGFR/NF-κB Inhibition0.84 μM (IL-6), 4.0 μM (TNFα)

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